Defined Stereochemical Identity versus Racemic Mixtures: (S)-Enantiomer is the Pharmacopoeial Standard
The (S)-enantiomer (CAS 74743-23-0) of this compound, which corresponds to the L-phenylalanine configuration, is the direct precursor to the active L-isomer of melphalan, while the racemic DL form (CAS 6957-96-6) is explicitly noted to produce less active drug substance [1]. The D-form of melphalan (medphalan) and the racemate (merphalan) exhibit inferior antitumor activity compared to the L-form, directly linking stereochemical purity of this intermediate to therapeutic efficacy [2].
| Evidence Dimension | Stereochemical identity and downstream pharmacological activity |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 74743-23-0) yields L-melphalan, the clinically active form |
| Comparator Or Baseline | Racemic DL-form (CAS 6957-96-6) or D-enantiomer yields racemic merphalan or D-medphalan, respectively |
| Quantified Difference | L-melphalan is the marketed drug (Alkeran); D-form is 'less active than the L-form' [1]; racemic merphalan is not used clinically for these indications |
| Conditions | In vivo antitumor activity in murine models and human clinical use [1] |
Why This Matters
For procurement supporting pharmaceutical development, the (S)-enantiomer with established CAS 74743-23-0 is the sole stereoisomer leading to the approved active pharmaceutical ingredient, whereas the racemate (CAS 6957-96-6) introduces an additional chiral resolution burden and regulatory complexity.
- [1] US Patent 8,575,385. Process of making optically pure melphalan. Issued November 5, 2013. (See col. 1, lines 33-36: 'The D form or the racemic DL form is found to be less active than the L-form.') View Source
- [2] OpenMD. Melphalan (Definition). https://openmd.com/drug/melphalan (accessed 2026-04-30). (See: 'toxic to bone marrow... the racemic mixture - MERPHALAN, and the dextro isomer - MEDPHALAN'). View Source
